![molecular formula C9H9ClN2O2 B14327683 Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester CAS No. 102741-33-3](/img/structure/B14327683.png)
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester is a chemical compound with the molecular formula C9H9ClN2O2. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a hydrazinecarboxylic acid moiety linked to a 4-chlorophenyl group through a methylene bridge, and it is esterified with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the 4-chlorophenyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboxylic acid, methyl ester: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
Hydrazinecarboxylic acid, [(4-fluorophenyl)methylene]-, methyl ester: Similar structure but with a fluorine atom instead of chlorine, leading to variations in reactivity and biological activity.
Uniqueness
Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in the desired activity.
Eigenschaften
CAS-Nummer |
102741-33-3 |
|---|---|
Molekularformel |
C9H9ClN2O2 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
methyl N-[(4-chlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(13)12-11-6-7-2-4-8(10)5-3-7/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
NJFAYVPBAPEPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NN=CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


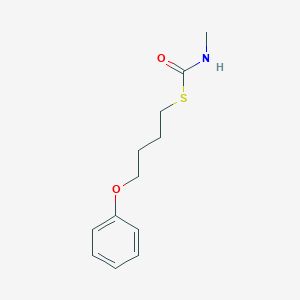
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
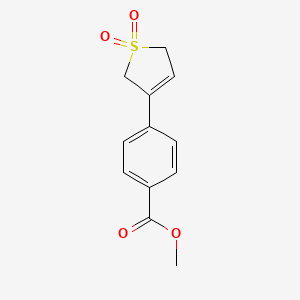
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
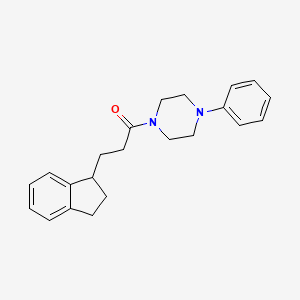
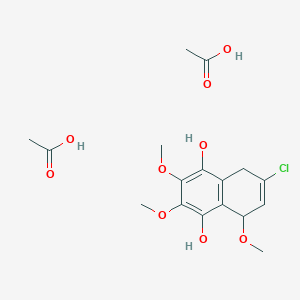
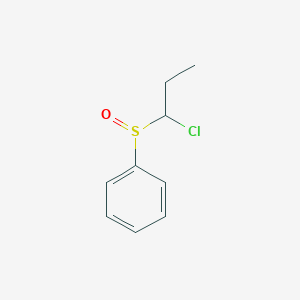

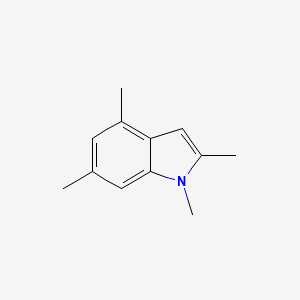
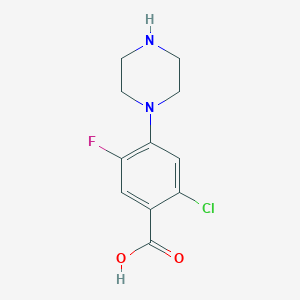
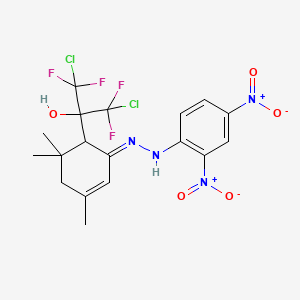
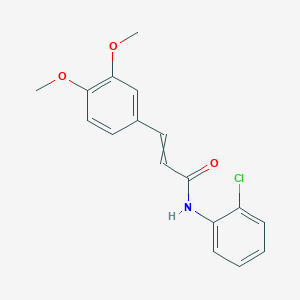
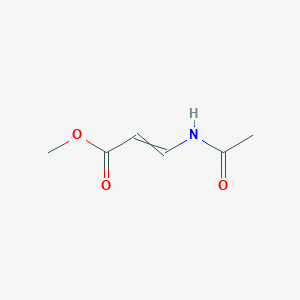
![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
